8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines This compound is characterized by its unique structure, which includes a hydroxypropyl group and multiple methyl groups attached to an imidazopurine core
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in DNA synthesis and cell proliferation, making them key targets for antifolate compounds .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby disrupting the folate pathway . This leads to a decrease in the synthesis of DNA nucleotides, which in turn can cause cell cycle arrest and induction of apoptosis .
Biochemical Pathways
The affected biochemical pathway is the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, affecting cell proliferation and survival .
Pharmacokinetics
Like many other antifolate compounds, it is likely to be taken up by cells and metabolized to its active form .
Result of Action
The result of the compound’s action is a decrease in cell proliferation, as evidenced by cell cycle arrest and induction of apoptosis . This is likely due to the disruption of DNA synthesis caused by the inhibition of the folate pathway .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds that affect the same targets or pathways could potentially alter its efficacy. Additionally, factors such as pH and temperature could potentially affect the stability of the compound . .
Preparation Methods
The synthesis of 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of an imidazopurine precursor with a hydroxypropyl halide under basic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and bases like potassium carbonate (K2CO3) to facilitate the alkylation process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the imidazopurine core can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its cytotoxic effects on cancer cells.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazopurine derivatives, such as:
1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the hydroxypropyl group, which may result in different biological activity and solubility properties.
8-(3-chloropropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The chloro group can be more reactive in substitution reactions compared to the hydroxy group.
This compound analogs: Variations in the length and functionalization of the propyl chain can lead to differences in biological activity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-7-8(2)18-9-10(16(3)13(21)15-11(9)20)14-12(18)17(7)5-4-6-19/h19H,4-6H2,1-3H3,(H,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYZPDNMVXLTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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